

comparative study of olivine weathering rates in different environments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Olivine**

Cat. No.: **B12688019**

[Get Quote](#)

A Comparative Guide to **Olivine** Weathering Rates in Diverse Environments

For Researchers, Scientists, and Drug Development Professionals

Olivine, a magnesium iron silicate, is a mineral of significant interest due to its potential role in carbon dioxide removal through enhanced weathering. Understanding the rate at which **olivine** weathers in different environments is crucial for accurately modeling its carbon sequestration potential and for assessing the environmental impact of its application. This guide provides a comparative analysis of **olivine** weathering rates based on experimental data from various studies, detailing the key factors that influence its dissolution.

Key Factors Influencing Olivine Weathering

The dissolution of **olivine** is a complex process governed by several interconnected factors. A comprehensive review of the literature indicates that the primary drivers of forsteritic **olivine** dissolution rates are pH, temperature, water activity, and the interfacial surface area between the mineral and the fluid.^{[1][2]} While aqueous inorganic and organic species have some effect, their influence is often linked to their impact on the solution's pH.^{[1][2]}

Field observations suggest that laboratory-derived weathering rates are often significantly lower than those observed in natural settings.^{[3][4]} This discrepancy is attributed to the exclusion of biotic and other environmental factors in sterile lab conditions.^{[3][4]} Factors such as lush vegetation and high-energy fluvial or marine environments can accelerate weathering rates considerably.^[3]

Comparative Data on Olivine Weathering Rates

The following table summarizes quantitative data on **olivine** weathering rates from various experimental studies conducted in different environments.

Environment Type/Study	Weathering Rate	Temperature	pH	Key Conditions & Notes	Reference
Field Experiment (Netherlands)	6 to 8.5% of initial dose dissolved in 2 years	Ambient	Soil pH increased by 0.2 to 0.5 units	Variables included mineral source, on-top vs. mixed-in application, rain-fed vs. wet conditions, and presence of vegetation. Grain size was a decisive factor. [5]	[5]
Soil Core Experiment	Higher at 32°C than at 19°C and 4°C	32°C, 19°C, 4°C	Not specified	Emulated natural field conditions in a controlled setting using soil cores from UK cropland. [6]	[6]
Soil Core Experiment	Dissolution rate at 4°C was two orders of magnitude lower than at 19°C after >100 days	19°C, 4°C	Not specified	Mimicked enhanced weathering by dripping water through a soil core with crushed olivine. [7]	[7]

Seawater Experiment	Not directly quantified as a rate, but dissolution was observed	21.5–23.9°C	Not specified	Ultramafic sand with ~75% olivine was reacted in artificial seawater. Unexpectedly, total alkalinity decreased due to the precipitation of authigenic phases. [8]	[8]
Tropical Weathering (Geological)	~5.1 micron/year (average over millions of years)	Tropical	Not specified	Calculated from the weathering of a large dunite massif in Guinea. This represents a long-term, natural weathering rate. [3]	[3]
Tropical Weathering (Estimated for grains)	Potentially 50 micron/year or more	Wet tropics	Not specified	Theoretical estimation for individual loose grains in favorable tropical conditions, considering weathering from all sides. [3] [4]	[3] [4]

Experimental Protocols

A detailed understanding of the methodologies used to determine weathering rates is essential for interpreting and comparing the data.

Field Experiment in the Netherlands

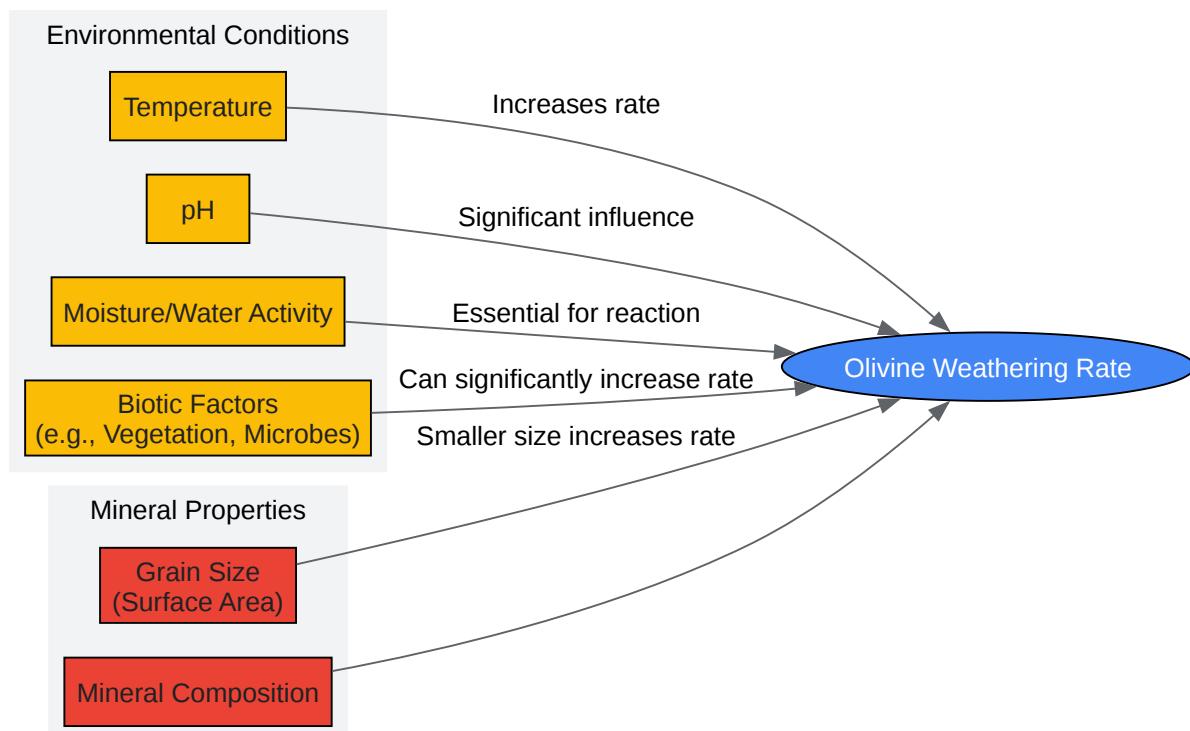
A two-year field experiment was conducted to investigate **olivine** weathering rates under various natural conditions. The experimental design included the following variables:

- Mineral Source: Norwegian and Spanish **olivine**.
- Application Type: On-top versus mixed-in with the soil.
- Moisture Availability: Rain-fed versus consistently wet conditions.
- Vegetation: Planted versus non-planted plots.

Mesocosms with similar treatments were used for mass-balancing. Pore water was periodically sampled at different depths, and various chemical extractions were performed on the soil to analyze the dissolution products.[\[5\]](#)

Soil Core Laboratory Experiments

To simulate natural field conditions in a controlled laboratory setting, soil cores were retrieved from UK cropland and amended with crushed **olivine**. These experiments were conducted at different temperatures (4°C, 19°C, and 32°C) to assess the temperature dependency of weathering rates.[\[6\]](#)[\[7\]](#) Water was continuously dripped through the soil cores for an extended period (e.g., ~6 months in one study), and the effluent solutions were collected and analyzed to determine the extent of **olivine** dissolution.[\[7\]](#)


Seawater Batch Reactor Experiments

The dissolution of **olivine** in a marine environment was investigated using batch reactors. Fine-grained ultramafic sand, containing approximately 75% **olivine**, was reacted with artificial seawater for up to 134 days. The experiments were conducted at a constant pressure of 1 bar and a temperature range of 21.5–23.9°C. Temporal changes in the chemical composition of the

seawater, including dissolved silicon, calcium, magnesium, and total alkalinity, were monitored to understand the dissolution process and the formation of secondary minerals.[8]

Factors Influencing Olivine Weathering

The following diagram illustrates the logical relationships between the primary factors that influence the rate of **olivine** weathering.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Olivine dissolution rates: A critical review. - OceanRep [oceanrep.geomar.de]
- 3. Olivine for CO₂ removal | THE rate of olivine weathering, an expensive myth [smartstones.nl]
- 4. Olivine Weathering against Climate Change [scirp.org]
- 5. publications.deltares.nl [publications.deltares.nl]
- 6. Frontiers | The dissolution of olivine added to soil at 32°C: the fate of weathering products and its implications for enhanced weathering at different temperatures [frontiersin.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Frontiers | Kinetics of Olivine Weathering in Seawater: An Experimental Study [frontiersin.org]
- To cite this document: BenchChem. [comparative study of olivine weathering rates in different environments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#comparative-study-of-olivine-weathering-rates-in-different-environments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com